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molecular formula C15H15NO3 B8623805 1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one CAS No. 95215-48-8

1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one

Cat. No. B8623805
M. Wt: 257.28 g/mol
InChI Key: GILCXCWQIKPOIJ-UHFFFAOYSA-N
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Patent
USRE035948

Procedure details

1 3-Benzyloxy-2-methylpyrid-4-one (4 g) is dissolved in dry acetone (100 ml). Acetylbromide (3 g) and triethylamine (2.7 g) are added and the resulting mixture is mechanically stirred overnight. The mixture is then filtered and the filtrate is rotary evaporated to dryness. The residue is dissolved in methylene chloride and washed with dilute hydrochloric acid (pH 3.0), then twice with water, and is dried over Na2SO4 and rotary evaporated to yield a solid residue. Recrystallisation of this residue from an ethylacetate/hexane mixture gives 1-acetyl-3-benzyloxy-2-methylpyrid-4-one as an oil (3.1 g).
Name
3-Benzyloxy-2-methylpyrid-4-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]=[C:10]1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17](Br)(=[O:19])[CH3:18].C(N(CC)CC)C>CC(C)=O>[C:17]([N:11]1[CH:12]=[CH:13][C:14](=[O:15])[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[C:10]1[CH3:16])(=[O:19])[CH3:18]

Inputs

Step One
Name
3-Benzyloxy-2-methylpyrid-4-one
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1C(=NC=CC1=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)Br
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is rotary evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride
WASH
Type
WASH
Details
washed with dilute hydrochloric acid (pH 3.0)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with water, and is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallisation of this residue from an ethylacetate/hexane mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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